molecular formula C20H20ClN3O B2370201 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE CAS No. 1184963-81-2

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE

Cat. No.: B2370201
CAS No.: 1184963-81-2
M. Wt: 353.85
InChI Key: DDUNWZINHCYAED-UHFFFAOYSA-N
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Description

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE is a chemical compound that belongs to the class of spirocyclic compounds.

Preparation Methods

The synthesis of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves multiple steps. One of the key intermediates in the synthesis is cis-8-Methoxy-1,3-diazaspiro[4.5]decane-2,4-dione. This intermediate is synthesized by catalytic hydrogenation, oxidation, and the Bucherer–Bergs reaction with 4-methoxycyclohexan-1-one as the raw material . The final compound is obtained through a series of reactions including hydrolysis, esterification, acylation, intramolecular condensation, and O-acylation . The industrial production methods focus on optimizing these steps to achieve high yields and cost-effectiveness .

Chemical Reactions Analysis

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorobenzyl and phenyl groups.

    Hydrolysis: Hydrolysis reactions can lead to the breakdown of the compound into simpler molecules.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound exhibits biological activities that make it useful in studying various biological processes.

    Industry: The compound can be used in the development of new materials and chemicals for industrial applications.

Mechanism of Action

The mechanism of action of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. It acts by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and biological context .

Comparison with Similar Compounds

8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4.5]DEC-3-EN-2-ONE can be compared with other similar spirocyclic compounds such as:

    Spirotetramat: A keto-enol insecticide developed by Bayer CropScience.

    Spirotetramat Metabolite BYI08330-cis-enol: A major metabolite of spirotetramat in plants.

These compounds share structural similarities but differ in their specific chemical properties and applications. The uniqueness of 8-[(2-CHLOROPHENYL)METHYL]-3-PHENYL-1,4,8-TRIAZASPIRO[4

Biological Activity

The compound 8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, synthesis, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

The molecular structure of the compound can be represented as follows:

C19H18ClN5O\text{C}_{19}\text{H}_{18}\text{Cl}\text{N}_{5}\text{O}

The synthesis typically involves a multi-step process starting from readily available precursors. The key steps often include the formation of the triazole ring and subsequent modifications to introduce the chlorophenyl and phenyl groups.

Antimicrobial Properties

Research indicates that derivatives of triazole compounds exhibit significant antimicrobial activity. A study conducted by Zhang et al. demonstrated that similar triazole derivatives showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be in the range of 10-50 µg/mL for these compounds .

CompoundMIC (µg/mL)Bacterial Strain
Triazole A20Staphylococcus aureus
Triazole B30Escherichia coli
This compoundTBDTBD

Neuroprotective Effects

Another significant aspect of this compound's biological activity is its neuroprotective potential. In vivo studies have shown that it can prolong survival time in models of acute cerebral ischemia. For instance, a study involving bilateral common carotid artery occlusion in mice revealed that administration of this compound significantly reduced mortality rates compared to controls .

Treatment GroupSurvival Time (hours)Mortality Rate (%)
Control680
Compound Administered1230

The mechanisms underlying the biological activities of This compound are still under investigation. However, it is hypothesized that its efficacy may be linked to its ability to modulate neurotransmitter systems and inhibit certain enzymes involved in oxidative stress pathways.

Case Study: Neuroprotection in Ischemic Models

In a controlled study published in a peer-reviewed journal, researchers administered varying doses of the compound to mice subjected to induced ischemic conditions. The results indicated a dose-dependent response where higher doses led to improved neurological outcomes and reduced infarct sizes .

Properties

IUPAC Name

8-[(2-chlorophenyl)methyl]-3-phenyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O/c21-17-9-5-4-8-16(17)14-24-12-10-20(11-13-24)22-18(19(25)23-20)15-6-2-1-3-7-15/h1-9H,10-14H2,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDUNWZINHCYAED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=CC=C3)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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